molecular formula C17H27N3O3 B6772705 N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

Cat. No.: B6772705
M. Wt: 321.4 g/mol
InChI Key: MDLLQQLFYMVOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is a complex organic compound featuring a cyclobutyl ring, an indazole moiety, and various functional groups

Properties

IUPAC Name

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-4-23-14-8-17(22,16(14,2)3)10-18-15(21)11-6-5-7-13-12(11)9-19-20-13/h9,11,14,22H,4-8,10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLLQQLFYMVOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CNC(=O)C2CCCC3=C2C=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction, often using ethylene and a suitable diene under high-pressure conditions.

    Functionalization of the Cyclobutyl Ring: Introduction of the ethoxy and hydroxy groups can be achieved through selective oxidation and subsequent etherification reactions.

    Indazole Synthesis: The indazole core is synthesized via a Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Coupling of the Fragments: The final step involves coupling the cyclobutyl intermediate with the indazole derivative using a carboxamide formation reaction, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and functionalization steps, as well as automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are typical.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways due to its functional groups and structural complexity.

Medicine

In medicinal chemistry, N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the indazole moiety suggests potential interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-hydroxy-2,2-dimethylcyclobutyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
  • N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

Uniqueness

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is unique due to the presence of both the ethoxy and hydroxy groups on the cyclobutyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups with the indazole core makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.